Ester vs. Acid Form: Differential Membrane Permeability and Stability Profile
The methyl ester functionality in Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is predicted to confer a significantly different permeability profile compared to its carboxylic acid counterpart, N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine (CAS: 358380-49-1). In a structurally analogous system, the methyl ester of N-[4-(benzoylamino)phenylsulfonyl]glycine (BAPSG) demonstrated reduced in-vitro permeability across rabbit cornea and conjunctiva compared to the parent free acid, while also exhibiting a higher degradation rate constant across a pH range of 1-9 (5.67 to 218.9 × 10⁻³ h⁻¹) relative to the more stable isopropyl ester (3.14 to 4.45 × 10⁻³ h⁻¹) [1]. This class-level inference suggests that procurement of the acid form for a permeability-sensitive assay will not replicate the transport kinetics of the methyl ester.
| Evidence Dimension | In-vitro permeability and pH-dependent degradation rate constant |
|---|---|
| Target Compound Data | No direct data available; predicted to differ significantly from acid analog. |
| Comparator Or Baseline | BAPSG methyl ester (structural analog): Lower permeability than parent acid; Degradation rate constant (k) = 5.67 to 218.9 × 10⁻³ h⁻¹ over pH 1-9 [1]. |
| Quantified Difference | BAPSG methyl ester permeability was less than the parent drug. Degradation rate constant for BAPSG methyl ester is 1.8x to 49x greater than for isopropyl ester depending on pH [1]. |
| Conditions | In-vitro permeability across rabbit cornea/conjunctiva; stability assay in buffers (pH 1–9). |
Why This Matters
Procuring the acid analog (CAS 358380-49-1) instead of the methyl ester will result in different transport and stability characteristics, potentially confounding permeability and bioavailability studies.
- [1] Sunkara, G., DeRuiter, J., Clark, C. R., & Kompella, U. B. (2000). In-vitro Hydrolysis, Permeability, and Ocular Uptake of Prodrugs of N-[4-(Benzoylamino)phenylsulfonyl]glycine, a Novel Aldose Reductase Inhibitor. Journal of Pharmacy and Pharmacology, 52(9), 1113-1122. DOI: 10.1211/0022357001775051. View Source
